2-Fluoroadenosine

Catalog No.
S748821
CAS No.
146-78-1
M.F
C10H12FN5O4
M. Wt
285.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroadenosine

CAS Number

146-78-1

Product Name

2-Fluoroadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

HBUBKKRHXORPQB-UUOKFMHZSA-N

SMILES

Array

solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-fluoroadenosine

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N

The exact mass of the compound 2-Fluoroadenosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.8 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. It belongs to the ontological category of adenosines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoroadenosine (CAS 146-78-1) is a synthetically modified purine nucleoside characterized by a fluorine atom at the 2-position of the adenine ring. This specific halogenation imparts profound resistance to adenosine deaminase (ADA), preventing the rapid metabolic degradation that typically neutralizes natural adenosine. In procurement and industrial contexts, 2-fluoroadenosine serves as a critical, stable precursor for the synthesis of advanced antimetabolite active pharmaceutical ingredients (APIs), such as fludarabine and investigational reverse transcriptase inhibitors. Furthermore, its potent, ADA-independent cytotoxicity makes it a highly reliable positive control and biochemical probe for evaluating nucleoside transport, apoptosis, and cellular signaling in unpurified biological matrices [1].

Substituting 2-fluoroadenosine with unhalogenated adenosine or alternative analogs like 2-chloroadenosine fundamentally compromises assay integrity and synthetic workflows. Natural adenosine is rapidly deaminated by ADA in whole blood and cell cultures, exhibiting a half-life of less than one minute, which renders it functionally inactive in complex matrices without the co-administration of metabolic inhibitors [1]. While 2-chloroadenosine offers some enzymatic resistance, it presents a different cytotoxicity profile and steric footprint, making it an unsuitable precursor for APIs that specifically require the 2-fluoro pharmacophore for target binding and clinical efficacy. For API manufacturing, attempting late-stage chemical fluorination of complex nucleosides instead of procuring pre-fluorinated 2-fluoroadenosine often results in drastic yield losses and requires extensive protection-deprotection steps [2].

Whole-Blood Efficacy and Resistance to Enzymatic Degradation

In unpurified biological matrices, the 2-fluoro substitution prevents enzymatic deamination. When tested for the inhibition of ADP-induced human platelet aggregation in whole blood, 2-fluoroadenosine demonstrated an IC50 of 12 µM. In stark contrast, natural adenosine failed to inhibit aggregation even at concentrations up to 50 µM due to its rapid metabolism (half-life < 1 minute) [1].

Evidence DimensionInhibition of ADP-induced platelet aggregation in whole blood (IC50)
Target Compound Data12 µM
Comparator Or BaselineAdenosine: Inactive at 10-50 µM (rapidly metabolized)
Quantified Difference2-Fluoroadenosine achieves functional efficacy (12 µM IC50) where adenosine completely fails.
ConditionsWhole blood matrix, ADP-induced aggregation without ADA inhibitors

Essential for researchers and assay developers requiring a stable nucleoside probe that remains active in enzyme-rich biological fluids.

Baseline Cytotoxicity for Antimetabolite Screening

2-Fluoroadenosine functions as a highly potent cytotoxic agent, making it an ideal reference standard. In comparative cell growth inhibition evaluations, 2-fluoroadenosine exhibited a 50% growth inhibition concentration of 1.18 µM. Conversely, the cyclopentanyl nucleoside analog Neplanocin A (NPA) showed no cytotoxicity up to 200 µM under the same assay conditions[1].

Evidence DimensionCell growth inhibition (50% effective concentration)
Target Compound Data1.18 µM
Comparator Or BaselineNeplanocin A (NPA): >200 µM
Quantified Difference>160-fold higher cytotoxic potency for 2-fluoroadenosine.
ConditionsIn vitro cytotoxicity and cell growth inhibition screening

Provides a reliable, highly potent positive control for validating cytotoxicity assays and evaluating new nucleoside-based chemotherapeutics.

Precursor Suitability for Biocatalytic API Synthesis

Procuring 2-fluoroadenosine as a pre-fluorinated scaffold circumvents the severe limitations of late-stage chemical fluorination. Direct radiofluorination or chemical fluorination of intact purine nucleosides often fails or yields negligible recoveries (e.g., ~1% radiochemical yield for direct adenosine fluorination) due to the lability of the purine ring and the need for complex protecting groups [1]. By utilizing 2-fluoroadenosine in enzymatic transglycosylation processes, manufacturers can achieve highly efficient, stereoselective synthesis of therapeutic nucleosides like fludarabine precursors without harsh fluorination steps [2].

Evidence DimensionSynthetic viability for 2-fluoropurine APIs
Target Compound DataDirect, high-efficiency biocatalytic substrate
Comparator Or BaselineLate-stage chemical fluorination of adenosine: ~1% yield
Quantified DifferenceBypasses multi-step protection/deprotection and extremely low-yield (<5%) late-stage fluorination.
ConditionsIndustrial or laboratory synthesis of fluorinated nucleoside APIs

Dramatically reduces synthetic complexity and manufacturing costs for producing 2-fluorinated antimetabolite drugs.

Precursor for Fluorinated Antimetabolite APIs

Directly leverages its pre-fluorinated purine ring for the high-yield biocatalytic or chemical synthesis of drugs like fludarabine and investigational nucleoside reverse transcriptase inhibitors, avoiding low-yield late-stage fluorination [1].

Stable Probe for Whole-Blood and Plasma Assays

Utilized in platelet aggregation and nucleoside transport studies where natural adenosine is rapidly degraded by ADA, ensuring reliable, enzyme-independent data collection [2].

Positive Control in Cytotoxicity Screening

Applied as a highly potent, standardized cytotoxic agent (IC50 ~ 1.18 µM) to validate cell viability assays and benchmark novel chemotherapeutic nucleoside analogs [3].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

285.08733204 Da

Monoisotopic Mass

285.08733204 Da

Heavy Atom Count

20

LogP

-0.8 (LogP)

Appearance

Powder

UNII

0S67290CRJ

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

146-78-1

Wikipedia

2-fluoroadenosine

Dates

Last modified: 08-15-2023

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